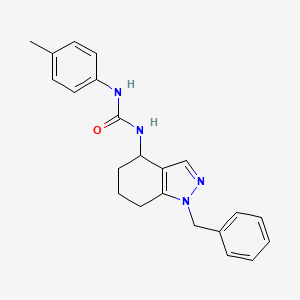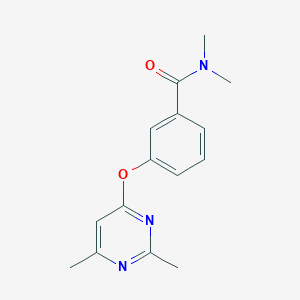![molecular formula C18H18N4O B7558705 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, also known as JNJ-42756493, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, osteoporosis, and Alzheimer's disease.
作用机制
The Wnt signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates transcription of Wnt target genes. The β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α, regulates the levels of β-catenin by phosphorylating it and targeting it for proteasomal degradation. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the β-catenin destruction complex by binding to Axin and preventing the phosphorylation and degradation of β-catenin.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of colon and breast cancer. This compound has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which suggests a potential therapeutic application for osteoporosis.
实验室实验的优点和局限性
One advantage of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its specificity for the Wnt signaling pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications for other diseases, such as Alzheimer's disease and liver fibrosis, which are also associated with dysregulation of the Wnt signaling pathway. Another direction is to develop more potent and soluble analogs of this compound for improved efficacy and ease of use in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
合成方法
The synthesis of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been described in a patent application by Johnson & Johnson. The synthesis involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-(2-bromoethoxy)aniline to form 2,6-dimethyl-N-(3-((2-bromoethoxy)phenyl))pyrimidin-4-amine. This compound is then reacted with 2-(pyridin-2-ylmethoxy)benzaldehyde to produce the final product, this compound.
科学研究应用
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the Wnt signaling pathway by targeting the β-catenin destruction complex. This leads to decreased levels of β-catenin and downstream transcriptional targets, which are involved in cell proliferation, survival, and differentiation.
属性
IUPAC Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-10-18(21-14(2)20-13)22-15-7-5-8-17(11-15)23-12-16-6-3-4-9-19-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOAVBHGXZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


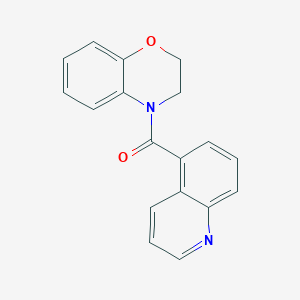


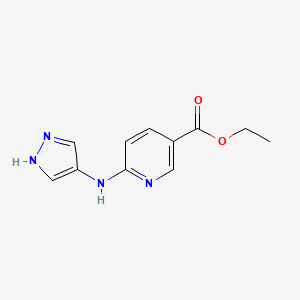
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

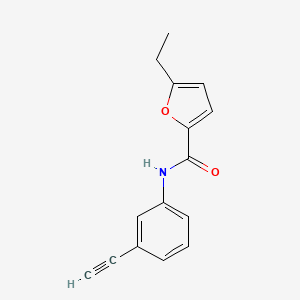
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
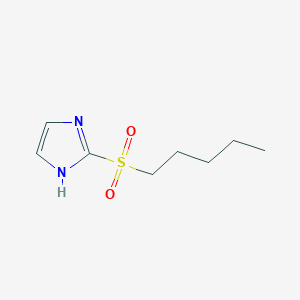
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
